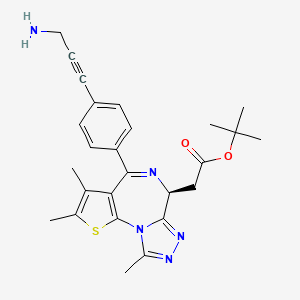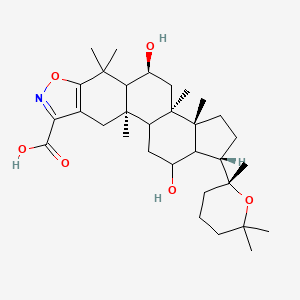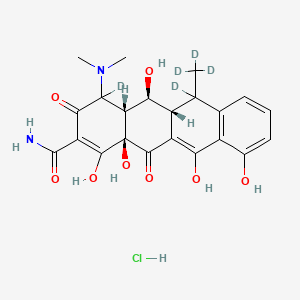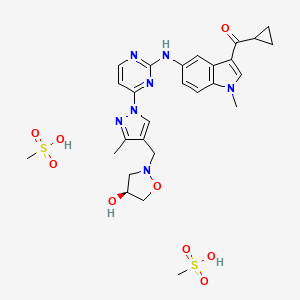
Cevidoplenib dimesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cevidoplenib dimesylate is an orally available inhibitor of spleen tyrosine kinase (SYK), with potential anti-inflammatory and immunomodulating activities. It is primarily used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis .
Vorbereitungsmethoden
The synthesis of cevidoplenib dimesylate involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Cevidoplenib dimesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cevidoplenib dimesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various biochemical pathways.
Biology: It is used to investigate the role of spleen tyrosine kinase in immune cell signaling and function.
Medicine: It is being studied for its potential therapeutic effects in autoimmune diseases, such as systemic lupus erythematosus and rheumatoid arthritis.
Industry: It is used in the development of new drugs targeting spleen tyrosine kinase and related pathways
Wirkmechanismus
Cevidoplenib dimesylate exerts its effects by binding to and inhibiting the activity of spleen tyrosine kinase. This inhibition blocks Fc receptor and B-cell receptor-mediated signaling in inflammatory cells, including macrophages, neutrophils, mast cells, natural killer cells, and B-cells. This leads to the inhibition of the activation of these inflammatory cells and the related inflammatory responses and tissue damage .
Vergleich Mit ähnlichen Verbindungen
Cevidoplenib dimesylate is unique in its high selectivity for spleen tyrosine kinase compared to other similar compounds. Some similar compounds include:
Adavosertib: A tyrosine kinase inhibitor with different target specificity.
Adrixetinib: Another tyrosine kinase inhibitor with distinct molecular targets.
Altiratinib: A multi-kinase inhibitor with broader target specificity
This compound stands out due to its specific inhibition of spleen tyrosine kinase, making it a valuable tool in the study and treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
2043659-93-2 |
|---|---|
Molekularformel |
C27H35N7O9S2 |
Molekulargewicht |
665.7 g/mol |
IUPAC-Name |
cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone;methanesulfonic acid |
InChI |
InChI=1S/C25H27N7O3.2CH4O3S/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16;2*1-5(2,3)4/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28);2*1H3,(H,2,3,4)/t19-;;/m0../s1 |
InChI-Schlüssel |
KGZICKLRNSIYNH-TXEPZDRESA-N |
Isomerische SMILES |
CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O |
Kanonische SMILES |
CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


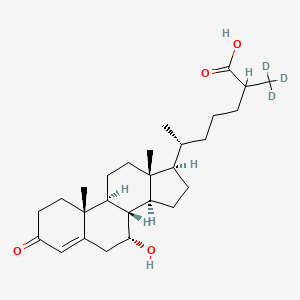
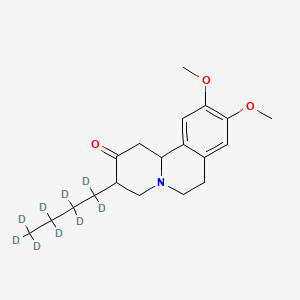
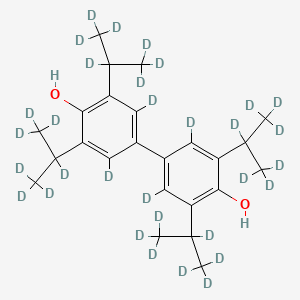
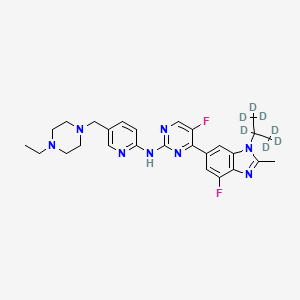
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
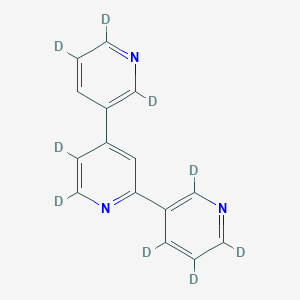
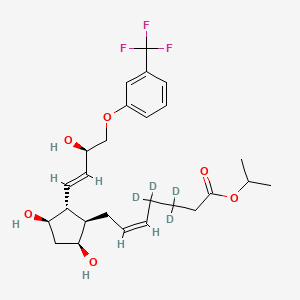
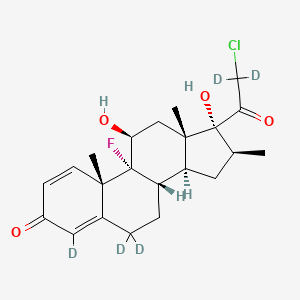
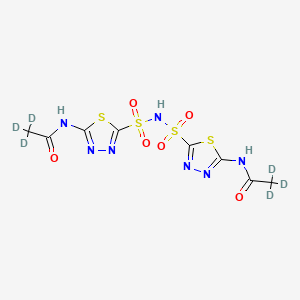
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
